

The Toxicological Profile of Bromoxynil Heptanoate in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bromoxynil heptanoate*

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Introduction

Bromoxynil heptanoate is a nitrile herbicide used for the post-emergent control of annual broadleaf weeds.[1][2] It belongs to the chemical family of hydroxybenzonitriles and functions by inhibiting photosynthesis in target plants.[2] In mammalian systems, **bromoxynil heptanoate** and other ester forms are rapidly hydrolyzed to the active moiety, bromoxynil phenol (3,5-dibromo-4-hydroxybenzonitrile).[3][4][5] Consequently, the toxicological profiles of the ester and the phenol are considered equivalent on a molar basis, and data from studies on both forms are relevant for risk assessment.[3][6] This technical guide provides a comprehensive overview of the toxicological profile of **bromoxynil heptanoate** in mammals, summarizing key data, detailing experimental methodologies, and illustrating relevant biological and experimental workflows.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Studies in rats with **bromoxynil heptanoate** and the closely related bromoxynil octanoate have demonstrated that these compounds are rapidly absorbed following oral administration.[4][7] Peak plasma concentrations are typically reached within 7-10 hours.[7] Once absorbed, the compound is widely distributed throughout the body's tissues.[4] The primary metabolic

pathway is the hydrolysis of the heptanoate ester to bromoxynil phenol.[4] Excretion is also rapid, with the majority of the administered dose being eliminated in the urine as bromoxynil phenol.[4][7] There is no significant retention of the compound in tissues seven days after administration.[4] Dermal absorption has been shown to be lower than oral absorption and increases with the duration of exposure.[6][7]

Acute Toxicity

Bromoxynil and its esters are classified as moderately toxic to mammals via the oral route.[1][8] Acute toxicity studies are fundamental in determining the potential for immediate adverse health effects from a single exposure.

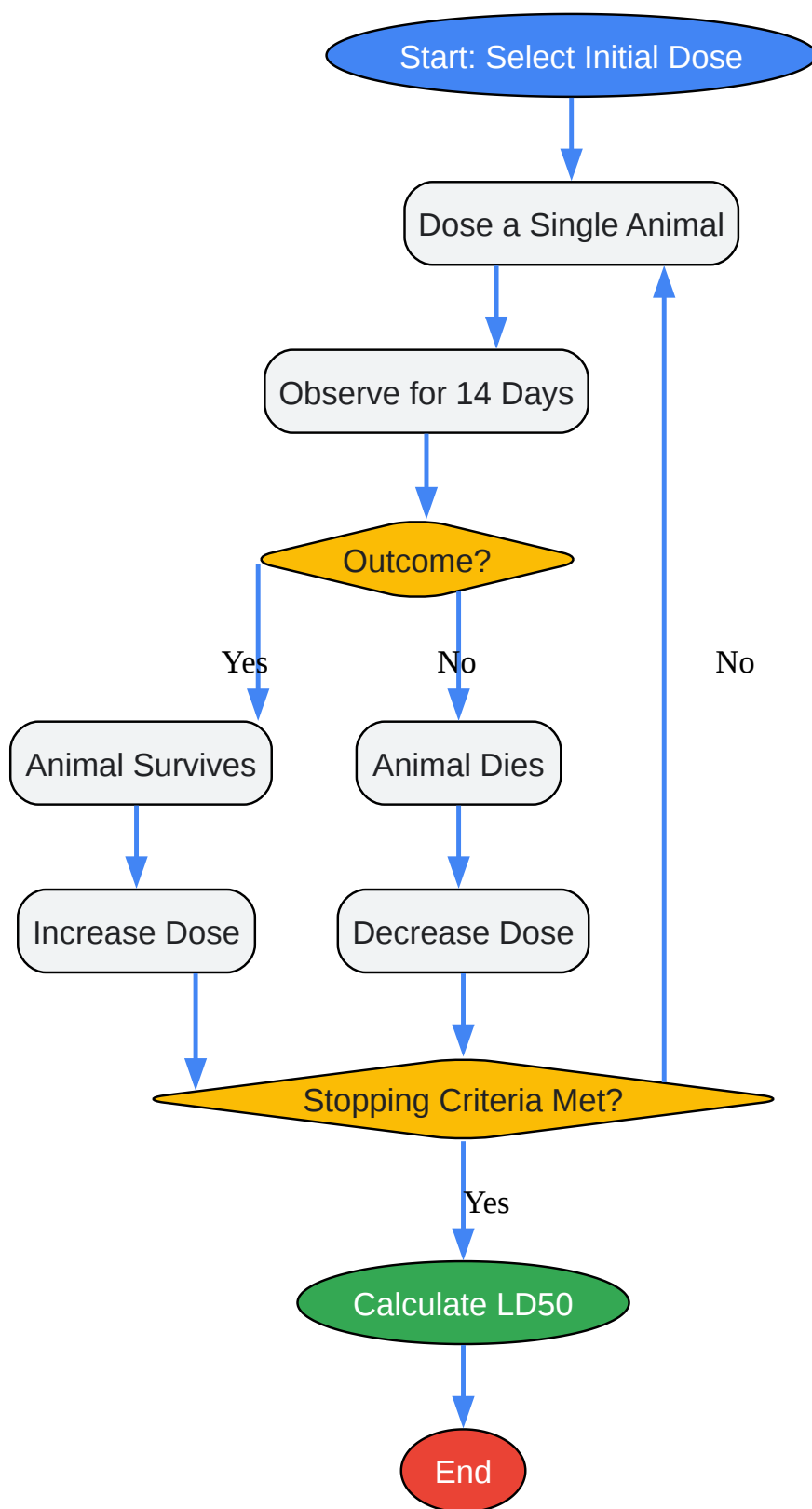
Table 1: Acute Oral Toxicity of Bromoxynil and its Esters

Test Substance	Species	Sex	LD50 (mg/kg bw)	Reference
Bromoxynil Heptanoate	Rat	Male	362	[4]
Bromoxynil Heptanoate	Rat	Female	292	[4]
Bromoxynil Octanoate	Rat	Male	400	[8]
Bromoxynil Octanoate	Rat	Female	238	[8]
Technical Bromoxynil	Rat	N/A	190	[2]
Technical Bromoxynil	Rabbit	N/A	260	[2]
Technical Bromoxynil	Guinea Pig	N/A	63	[2]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

The Up-and-Down Procedure is a method for determining the acute oral toxicity of a substance that uses a minimal number of animals.

- **Test Animals:** Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimated to laboratory conditions for at least five days prior to the study.
- **Housing and Feeding:** Animals are housed individually. Standard laboratory diet and water are provided ad libitum.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume administered is typically kept low (e.g., not exceeding 1 ml/100 g body weight).
- **Dosing Procedure:**
 - A single animal is dosed at a level estimated to be near the LD50.
 - If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.2-1.5).
 - If the animal dies, the next animal is dosed at a lower level.
 - This sequential dosing continues until the stopping criteria are met (typically involving a series of reversals in outcome).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
- **Pathology:** A gross necropsy is performed on all animals at the end of the observation period.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.



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Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies in various mammalian species have consistently identified the liver as the primary target organ for bromoxynil toxicity.[3][6] Observed effects include increased liver weight and adverse histopathological findings such as hepatocellular hypertrophy, vacuolization, and degeneration in rats, mice, and dogs.[3]

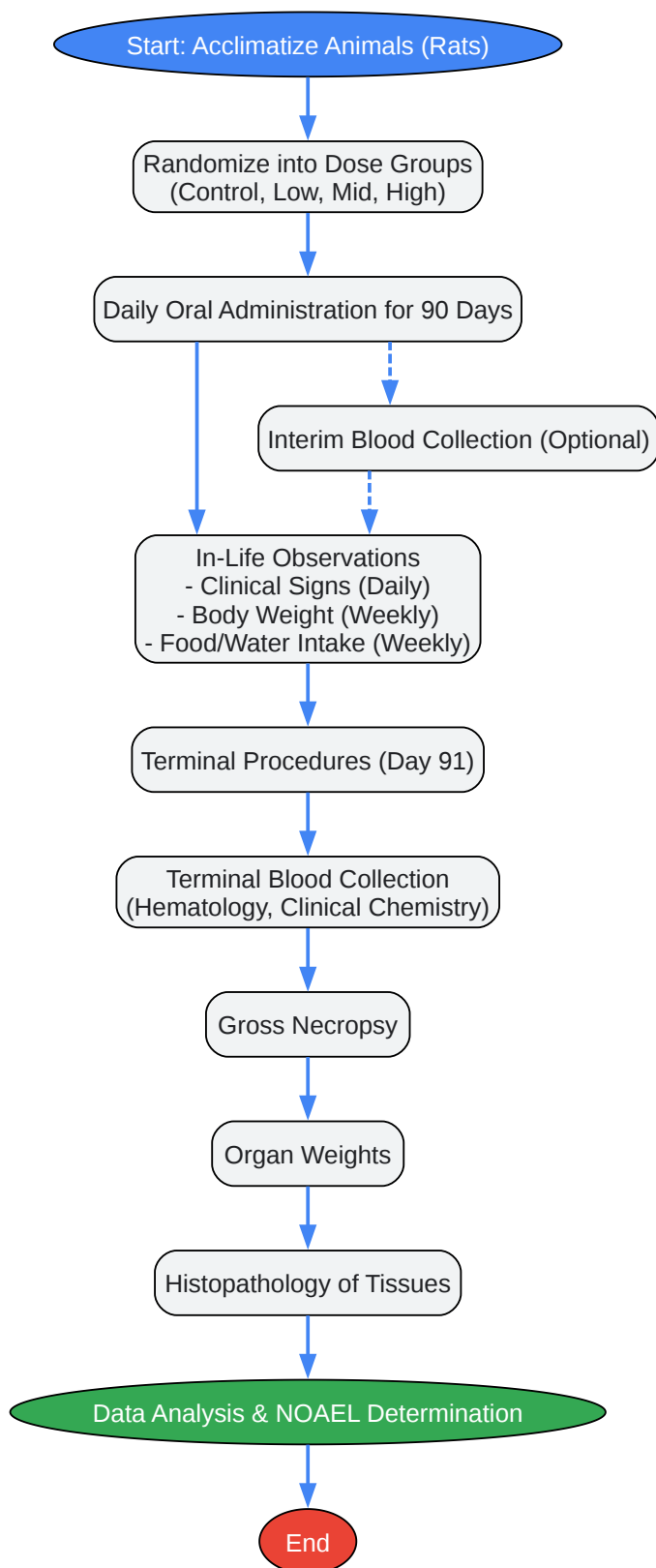
Table 2: Subchronic and Chronic Oral Toxicity of Bromoxynil

Study Duration	Species	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects at LOAEL	Reference
90-Day	Rat	-	28 (males), 35 (females)	Liver toxicity	[3]
1-Year	Dog	0.3	1.5	Alterations in clinical chemistry, increased liver weight, clinical signs (panting, salivation)	[4][6]
120-Week	Rat	~0.5 (10 ppm)	~1.5 (30 ppm)	Reduced liver/body weight ratios	[9]
18-Month	Mouse	~0.5 (10 ppm)	>0.5	Increased liver weight	[9]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.[10][11]

- **Test Animals:** Young, healthy rodents (preferably rats) are used.^[11] At least 10 animals of each sex per dose group are required.^{[11][12]}
- **Dose Levels:** At least three dose levels (low, mid, high) and a concurrent control group are used.^[11] The highest dose should induce clear toxicity but not excessive mortality. The lowest dose should ideally produce no evidence of toxicity.^[13] A limit test at 1000 mg/kg bw/day may be performed if no toxicity is expected.^[11]
- **Administration:** The test substance is administered daily, seven days a week, for 90 days.^[10] Oral administration is typically via the diet, drinking water, or gavage.^{[10][11]}
- **Observations:**
 - **Clinical Signs:** Animals are observed daily for signs of toxicity.
 - **Body Weight and Food/Water Consumption:** Measured at least weekly.^{[11][12]}
 - **Ophthalmological Examination:** Performed prior to the study and at termination.
 - **Hematology and Clinical Biochemistry:** Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.
- **Pathology:** At the end of the 90-day period, all animals are subjected to a full gross necropsy. A comprehensive set of organs and tissues is collected, weighed, and examined histopathologically.
- **Data Analysis:** The data are evaluated to determine the nature of the toxic effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).



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Caption: Workflow for a 90-day subchronic oral toxicity study in rodents.

Carcinogenicity

Bromoxynil is considered a possible human carcinogen.[8] Long-term carcinogenicity studies in mice have shown an increase in liver tumors (hepatocellular tumors) at doses of 13 mg/kg/day and higher.[3] In rats, some studies have noted an increase in tumors, particularly in males.[8]

Table 3: Carcinogenicity of Bromoxynil

Species	Duration	Route	Key Findings	Classification	Reference
Mouse	18-Month	Gavage	Hyperplastic hepatic nodules at higher doses (not statistically significant)	-	[9]
Mouse	Chronic	Dietary	Liver tumors (hepatocellular)	Possible human carcinogen	[3][8]
Rat	120-Week	Dietary	No statistically significant increase in tumors	-	[9]
Rat	Chronic	Dietary	Increases in the number of tumors, especially in males	-	[8]

Experimental Protocol: Carcinogenicity Study (OECD TG 451)

The objective of a carcinogenicity study is to observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to various doses of a test substance by an appropriate route of administration.^{[14][15][16]}

- **Test Animals:** Typically conducted in rodent species (e.g., rats, mice).^[14] Each dose group and control group should contain at least 50 animals of each sex.^[15]
- **Dose Levels:** At least three dose levels plus a concurrent control group are used. The highest dose should produce minimal toxicity, such as a slight depression in body weight gain (less than 10%), without significantly altering the normal lifespan due to effects other than tumors.
- **Administration:** The route of administration should be chosen based on the likely route of human exposure.^[15] For bromoxynil, this is typically oral (dietary). The duration of the study is generally 24 months for rats and 18-24 months for mice.
- **Observations:**
 - **Clinical Signs and Mortality:** Animals are observed at least twice daily for signs of toxicity and mortality.
 - **Body Weight and Food Consumption:** Recorded weekly for the first 13 weeks and at least monthly thereafter.
 - **Palpation:** Animals are palpated for masses at regular intervals.
- **Pathology:** A complete gross necropsy is performed on all animals. All organs and tissues, especially any masses, are examined histopathologically by a qualified pathologist.
- **Data Analysis:** Statistical analysis is performed to evaluate the incidence of tumors in the treated groups compared to the control group. The analysis distinguishes between fatal tumors and those observed incidentally.^[15]

Genotoxicity

Genotoxicity tests are conducted to determine if a substance can cause genetic damage. Bromoxynil has been tested in a variety of in vitro and in vivo assays and has generally been

found to be non-mutagenic.[8][9]

Table 4: Genotoxicity of Bromoxynil

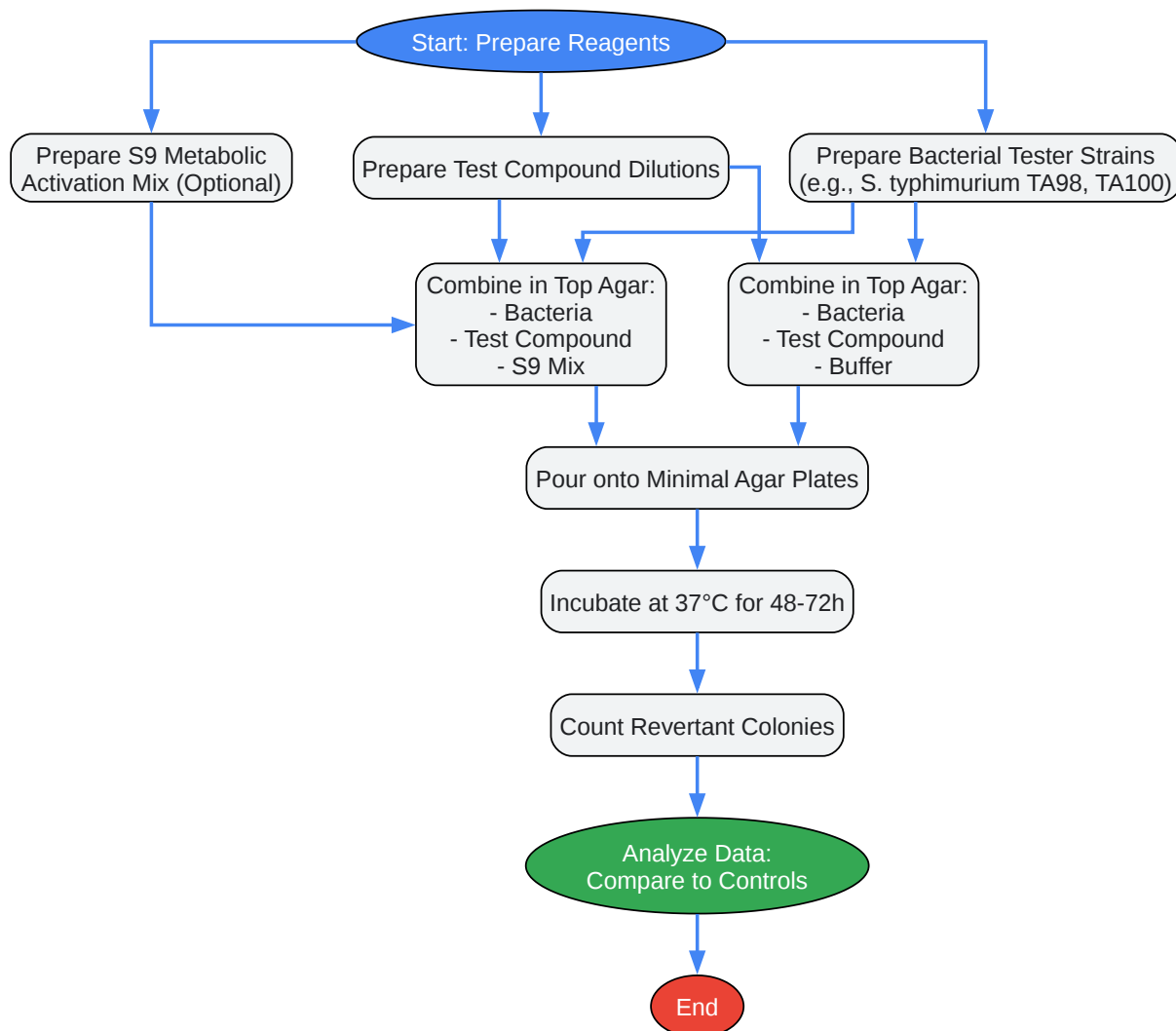
Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium (5 strains)	With and without S9	Negative	[6][9]
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	N/A	Negative	-
In vivo Micronucleus	Mouse bone marrow	N/A	Negative	-

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

This in vitro assay is used to detect gene mutations induced by a chemical.[17][18] It uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which revert the bacteria to a state where they can synthesize the required amino acid and thus grow on a minimal medium.[17][19][20]

- **Test Strains:** At least five strains of bacteria are used, including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or TA102.[17] This combination allows for the detection of different types of point mutations (base-pair substitutions and frameshifts).
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone. This mimics mammalian metabolism.[21]
- **Procedure (Plate Incorporation Method):**

- The test substance at several concentrations, the bacterial culture, and the S9 mix (if used) are combined in molten top agar.[\[20\]](#)
- This mixture is poured onto the surface of a minimal glucose agar plate.
- The plates are incubated at 37°C for 48-72 hours.
- Data Collection: The number of revertant colonies (colonies that have mutated back to being able to grow on the minimal medium) is counted for each plate.
- Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the spontaneous reversion rate in the negative control.[\[17\]](#)



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Caption: Workflow for a bacterial reverse mutation (Ames) test.

Reproductive and Developmental Toxicity

Bromoxynil has demonstrated developmental toxicity across multiple species, including rats, mice, and rabbits.[3] The most consistent and sensitive indicator of developmental toxicity is the increased incidence of supernumerary (extra) ribs in fetuses.[3][5][6][22] This effect has been observed following both oral and dermal exposure in rats.[3] These fetal effects often occur in the presence of maternal toxicity, which can include decreased body weight, reduced food consumption, and increased liver weights.[6] Studies have not shown bromoxynil to cause significant reproductive effects, such as changes in fertility or mating.[2][8]

Table 5: Reproductive and Developmental Toxicity of Bromoxynil

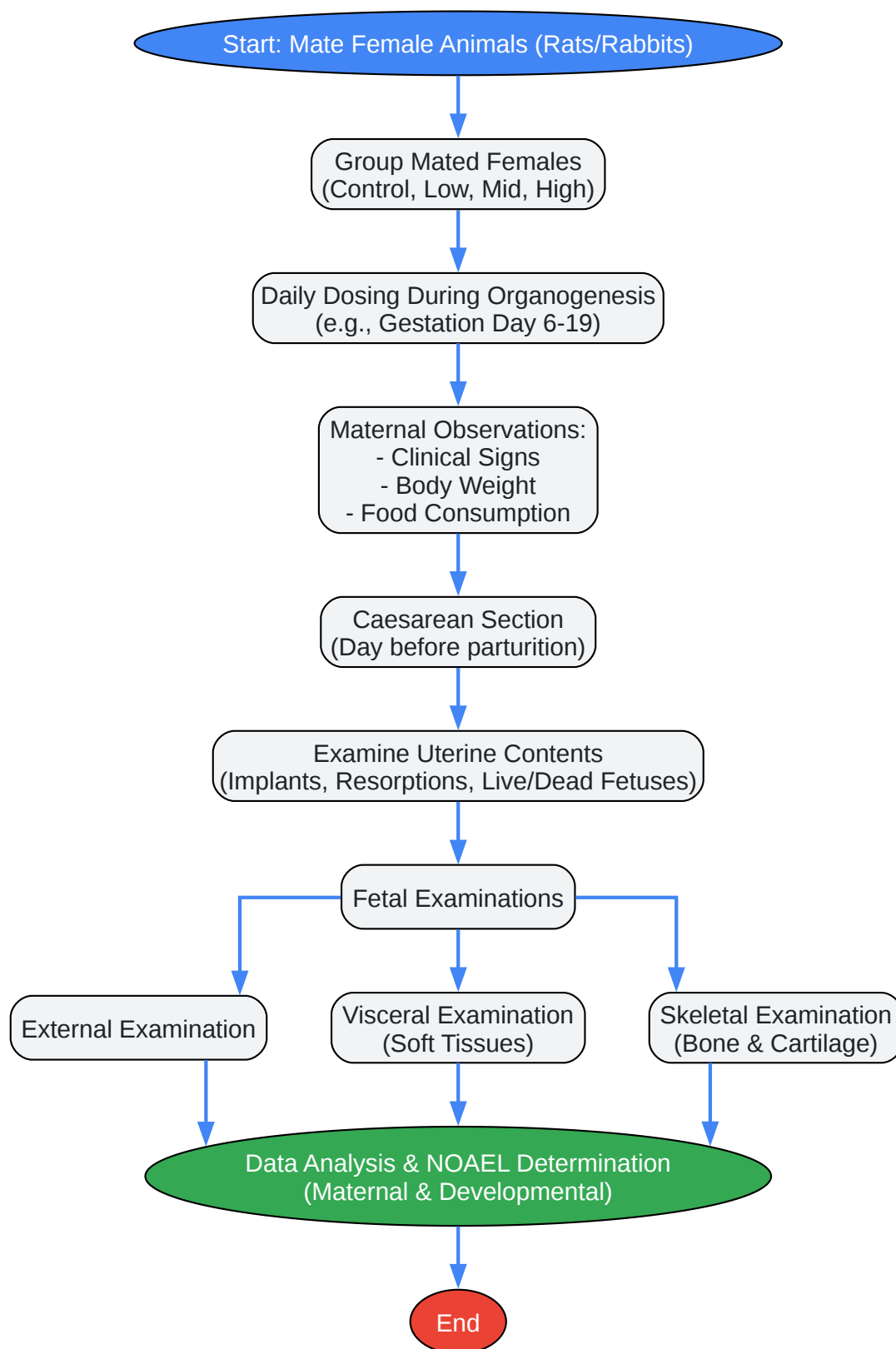
Study Type	Species	Maternal NOAEL (mg/kg/day)	Developmental NOAEL (mg/kg/day)	Developmental LOAEL (mg/kg/day)	Key Developmental Effects at LOAEL	Reference
Developmental	Rat (Oral)	< 5	< 5	5	Increased incidence of supernumerary ribs	[6]
Developmental	Rat (Dermal)	-	< 15	15	Supernumerary ribs	[6]
Developmental	Mouse (Oral)	< 38 μ mol/kg	< 342 μ mol/kg	342 μ mol/kg	Lower fetal weight, supernumerary ribs	[22]
3-Generation Reproduction	Rat	15	-	>15	No treatment-related effects on reproduction	[9]

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD TG 414)

This study is designed to provide information on the effects of exposure to a substance on the pregnant female and the developing embryo and fetus.^{[23][24][25][26][27]}

- **Test Animals:** The preferred species are the rat and rabbit.^{[23][27]} A sufficient number of mated females are used to ensure approximately 20 pregnant animals per group at termination.^[23]
- **Dose Levels:** At least three dose levels and a concurrent control are used.^[23] The highest dose should induce some maternal toxicity but not more than 10% mortality. The lowest dose should not produce any evidence of maternal or developmental toxicity. A limit test at 1000 mg/kg bw/day may be conducted.^{[23][27]}
- **Administration:** The test substance is administered daily, typically by oral gavage, at least from implantation (gestation day 6 in rats) to one day prior to the scheduled caesarean section.^{[23][25]}
- **Maternal Observations:** Females are observed daily for clinical signs of toxicity. Body weight is recorded at least twice weekly, and food consumption is measured.
- **Terminal Procedures:** One day prior to the expected day of delivery, females are euthanized. The uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses.
- **Fetal Examinations:**
 - Fetuses are weighed and examined for external abnormalities.
 - Approximately half of the fetuses in each litter are examined for soft tissue abnormalities (visceral examination).
 - The remaining fetuses are processed for skeletal examination to detect bone and cartilage abnormalities.

- **Data Analysis:** Data are analyzed to assess maternal toxicity and to evaluate developmental endpoints, including effects on embryo-fetal survival, fetal growth (weight), and the incidence of structural abnormalities (external, visceral, and skeletal).



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Caption: Workflow for a prenatal developmental toxicity study (OECD TG 414).

Neurotoxicity

The toxicological database for bromoxynil is largely complete, although specific acute and subchronic neurotoxicity studies were recommended to be waived.[3] However, neurotoxicity screening is a component of standard repeated-dose toxicity studies.[12] These screenings include detailed clinical observations, functional tests, and histopathological examination of nervous system tissues.[28][29][30] The objective of a dedicated neurotoxicity study is to characterize potential adverse effects on the nervous system after single or repeated exposure.[28] No significant neurotoxic effects have been highlighted as a primary concern for bromoxynil in the available literature.

Experimental Protocol: Neurotoxicity Study in Rodents (OECD TG 424)

This guideline is designed to detect and characterize potential neurotoxicity in adult animals.[28][29][30]

- **Test Animals:** Adult rats are the preferred species.[28] At least 10 animals per sex per group are used.[29]
- **Dose Levels and Administration:** At least three dose levels plus a control group are used. Dosing can be acute (single dose) or repeated (e.g., 28 or 90 days) via the oral route.[28][29]
- **Assessments:**
 - **Clinical Observations:** Detailed observations are made, including evaluation of the animal's appearance, behavior, and any signs of nervous system dysfunction.
 - **Functional Observational Battery (FOB):** A series of tests to assess sensory and motor function, including observations in an open field (e.g., posture, gait), manipulative tests (e.g., grip strength), and sensory tests (e.g., response to stimuli).
 - **Motor Activity:** Quantified using an automated device.
- **Neuropathology:** At the end of the study, a subset of animals from each group is perfused, and tissues from the central and peripheral nervous system are collected for detailed histopathological examination.[29]

- Data Analysis: The findings are evaluated to correlate any neurobehavioral effects with neuropathological changes and to establish a NOAEL for neurotoxicity.[29]

Conclusion

The toxicological profile of **bromoxynil heptanoate** in mammals is well-characterized, with the primary target organ for repeated exposure being the liver. It is moderately toxic on an acute basis. While not genotoxic, it has been classified as a possible human carcinogen based on liver tumor formation in mice. A key finding in developmental toxicity studies across multiple species is the induction of supernumerary ribs, often in the presence of maternal toxicity. The rapid hydrolysis of **bromoxynil heptanoate** to bromoxynil phenol is a critical aspect of its metabolism, making toxicity data on the phenol form directly relevant. The established Acceptable Daily Intake (ADI) for bromoxynil is 0.003 mg/kg bw/day, a value derived from long-term studies in dogs and used to establish safety criteria for human exposure.[1][31] This comprehensive dataset, generated through standardized experimental protocols, allows for a thorough risk assessment for human health.

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